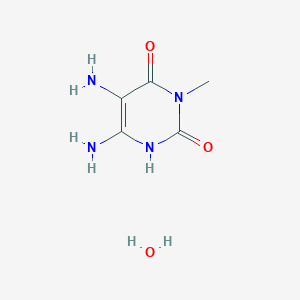
N,N'-Diacetylpiperazine monohydrate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Diacetylpiperazine monohydrate (DAPZ) is an organic compound consisting of two acetyl groups attached to a piperazine ring. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. DAPZ is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a popular reagent for the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, DAPZ has been studied for its potential use as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor.
Wissenschaftliche Forschungsanwendungen
N,N'-Diacetylpiperazine monohydrate, 97% has been studied for its potential use in various scientific research applications. For example, it has been studied as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor. N,N'-Diacetylpiperazine monohydrate, 97% has also been used in drug development, as it can be used to modify the properties of drugs, such as solubility and bioavailability. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic molecules.
Wirkmechanismus
The exact mechanism of action of N,N'-Diacetylpiperazine monohydrate, 97% is not fully understood. However, it is believed that the acetyl groups of N,N'-Diacetylpiperazine monohydrate, 97% interact with the active sites of enzymes and other proteins, thus inhibiting their activity. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% may interact with cell membranes, altering their permeability and allowing drugs to enter the cell more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-Diacetylpiperazine monohydrate, 97% are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins, as well as alter cell membrane permeability. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% has been studied for its potential use as an anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Diacetylpiperazine monohydrate, 97% has several advantages for use in laboratory experiments. It is a versatile reagent that is easy to synthesize and can be used to modify the properties of drugs. Additionally, it is relatively inexpensive and has a wide range of applications. However, there are some limitations to the use of N,N'-Diacetylpiperazine monohydrate, 97% in laboratory experiments. For example, it is not very stable, and can decompose at high temperatures. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions of N,N'-Diacetylpiperazine monohydrate, 97% are numerous. For example, it could be further studied for its potential use as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor. Additionally, it could be used to modify the properties of drugs, such as solubility and bioavailability. Furthermore, it could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic molecules. Finally, it could be studied for its potential use as an anti-cancer drug.
Synthesemethoden
N,N'-Diacetylpiperazine monohydrate, 97% is typically synthesized through the reaction of piperazine and acetic anhydride in the presence of a base such as sodium hydroxide. The reaction produces a diacetylated piperazine, which is then heated to form the monohydrate form of N,N'-Diacetylpiperazine monohydrate, 97%. The reaction can be represented as follows:
Piperazine + Acetic Anhydride + Sodium Hydroxide → N,N'-Diacetylpiperazine Monohydrate
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.H2O/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-6H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHLQQTOACLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diacetylpiperazine monohydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

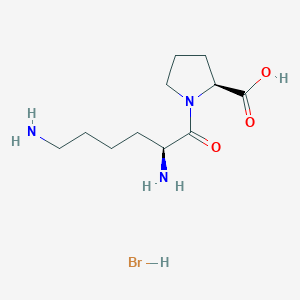

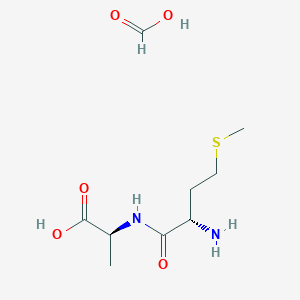

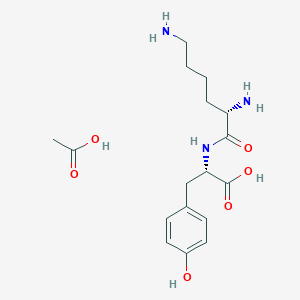



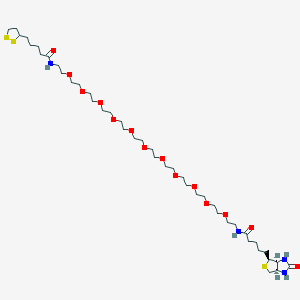
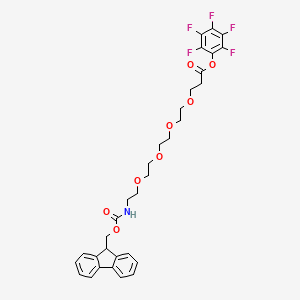
![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)

